N,N-Dimethylbenzylsulfamide

Description

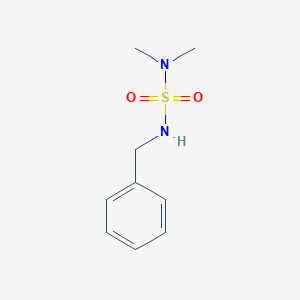

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(dimethylsulfamoylamino)methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O2S/c1-11(2)14(12,13)10-8-9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNAAXGVDGRWOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)NCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60349987 | |

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4726-01-6 | |

| Record name | N,N-Dimethylbenzylsulfamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60349987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Context and Evolution of Sulfamide Research

The story of sulfamides is intrinsically linked to the development of sulfonamide drugs, which revolutionized medicine in the 20th century. This area of research began in the 1930s with the discovery of Prontosil, the first commercially available antibacterial agent. nih.gov Scientists at Bayer AG found that this coal-tar dye could effectively treat bacterial infections in the body. nih.gov This breakthrough was the result of a systematic search for dyes that could selectively bind to and destroy bacteria. nih.gov

The active agent of Prontosil was later identified as sulfanilamide, a simpler molecule that could be synthesized more easily and was not under patent protection. nih.gov This discovery opened the floodgates for the synthesis of thousands of sulfonamide derivatives in the following decades. nih.gov Research expanded beyond antibacterial applications, leading to the development of diuretics and antidiabetic agents based on the sulfonamide structure. nih.gov The initial wave of sulfonamide research significantly impacted public health, leading to substantial decreases in mortality rates from infections like pneumonia and maternal fever. nih.gov

The versatility of the sulfamide (B24259) functional group has made it a recurring motif in medicinal chemistry. conicet.gov.ar Compounds bearing this group have been investigated for a wide range of biological activities. conicet.gov.arnih.gov More recently, research has focused on the role of sulfonamides as directing groups in organic synthesis, particularly in the selective activation of carbon-hydrogen (C-H) bonds, a powerful tool for creating complex molecules.

Significance and Research Trajectories of N,n Dimethylbenzylsulfamide Within Organic Chemistry

Established Synthetic Pathways to this compound

The traditional synthesis of this compound typically relies on the formation of the sulfonamide bond by reacting a sulfonyl chloride with an amine or an amine with a sulfamoyl chloride. These methods are well-established in organic chemistry for creating sulfonamide linkages.

The most direct and common methods for the synthesis of this compound involve the reaction of either benzylsulfonyl chloride with dimethylamine (B145610) or benzylamine (B48309) with N,N-dimethylsulfamoyl chloride.

The reaction between benzylsulfonyl chloride and dimethylamine is a classic nucleophilic substitution reaction. The lone pair of electrons on the nitrogen atom of dimethylamine attacks the electrophilic sulfur atom of the benzylsulfonyl chloride, leading to the displacement of the chloride ion and the formation of the sulfonamide bond. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, the reaction of benzylamine with N,N-dimethylsulfamoyl chloride follows a similar nucleophilic substitution mechanism. Here, the benzylamine acts as the nucleophile, attacking the sulfur atom of N,N-dimethylsulfamoyl chloride. A base is also employed in this route to scavenge the generated HCl.

| Reactants | Reagents & Conditions | Product | Typical Yield (%) |

| Benzylsulfonyl chloride, Dimethylamine | Base (e.g., triethylamine, pyridine), Solvent (e.g., dichloromethane, THF), Room Temperature | This compound | 80-95 |

| Benzylamine, N,N-Dimethylsulfamoyl chloride | Base (e.g., potassium carbonate, sodium hydroxide), Solvent (e.g., acetonitrile, water), 0°C to Room Temperature | This compound | 75-90 |

The efficiency of the direct synthesis of this compound is highly dependent on the quality and availability of the precursors: benzylsulfonyl chloride and N,N-dimethylsulfamoyl chloride.

Benzylsulfonyl chloride is commonly prepared by the oxidation of benzyl (B1604629) mercaptan or its disulfide, followed by chlorination, or by the chlorosulfonation of toluene (B28343) and subsequent reduction of the resulting sulfonyl chloride. N,N-dimethylsulfamoyl chloride can be synthesized by the reaction of sulfuryl chloride with dimethylamine.

Optimization of the synthesis of this compound often involves fine-tuning the reaction conditions. This can include the choice of solvent and base, control of the reaction temperature to minimize side reactions, and adjusting the stoichiometry of the reactants. For instance, using a slight excess of the amine component can sometimes drive the reaction to completion. Purification is typically achieved through extraction, washing, and recrystallization or chromatography.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of this compound is a key area of research, allowing for the systematic modification of its chemical properties. These synthetic efforts can be broadly categorized into three main areas: functionalization of the benzyl group, alteration of the sulfamide core, and the introduction of chirality.

Functionalization Strategies on the Benzyl Moiety

The benzyl moiety of this compound offers multiple sites for functionalization, including the aromatic ring and the benzylic (CH₂) position.

Aromatic Ring Functionalization:

Directed metalation and transition-metal-catalyzed C-H activation are powerful tools for introducing substituents onto the benzene (B151609) ring with high regioselectivity.

Ortho-Functionalization: Using organolithium reagents like n-butyllithium (n-BuLi), it is possible to achieve deprotonation at the ortho position of the aromatic ring, a process known as directed ortho-metalation. organic-chemistry.org This kinetically favored process generates an intermediate that can react with various electrophiles to introduce a wide range of functional groups. organic-chemistry.org

Benzylic Functionalization: Under thermodynamic conditions, deprotonation can occur at the benzylic position. organic-chemistry.org The use of a superbase, such as a combination of n-BuLi and potassium t-butoxide (KOtBu), can regioselectively metalate the benzylic carbon, allowing for subsequent functionalization. organic-chemistry.org

Meta-Functionalization: Palladium(II)-catalyzed meta-C–H arylation and alkylation of benzylsulfonamide substrates have been developed. nih.gov This strategy utilizes a transient mediator, such as 2-carbomethoxynorbornene, in conjunction with a ligand like isoquinoline (B145761) to direct the functionalization to the meta position of the benzyl ring. nih.gov This protocol demonstrates broad substrate scope and tolerance for various functional groups. nih.gov

Benzylic C(sp³)–H Functionalization:

Recent advances have focused on the direct functionalization of the benzylic C-H bonds, which are activated by the adjacent aromatic ring. Visible-light photoredox catalysis has emerged as a key method, enabling the oxidative cleavage of the benzylic C-H bond to form a benzylic cation intermediate. acs.org This intermediate can then be coupled with a variety of nucleophiles to introduce new C-N, C-C, and C-Br bonds under mild and operationally simple conditions. acs.org

Table 1: Comparison of Functionalization Strategies for the Benzyl Moiety

| Strategy | Position of Functionalization | Reagents/Catalysts | Type of Bond Formed | Reference |

|---|---|---|---|---|

| Directed Metalation (Kinetic) | ortho | n-BuLi | C-C, C-I, etc. | organic-chemistry.org |

| Directed Metalation (Thermodynamic) | Benzylic | n-BuLi / KOtBu | C-C, C-I, etc. | organic-chemistry.org |

| Palladium-Catalyzed C-H Activation | meta | Pd(OAc)₂, Isoquinoline, NBE-CO₂Me | C-Aryl, C-Alkyl | nih.gov |

| Photoredox Catalysis | Benzylic | Photocatalyst, Light | C-N, C-C, C-Br | acs.org |

Modifications to the Sulfamide Core

The sulfamide group itself can be modified to generate analogues of this compound. A notable strategy for achieving this is through a palladium-catalyzed metathesis reaction. nih.gov This approach allows for the exchange of the amine component of the sulfonamide.

This process typically involves an initial palladium-catalyzed cross-coupling to form an α-arylated sulfonamide. This intermediate can then undergo a metathesis reaction with a different, diverse amine, effectively swapping the N-substituents on the sulfamide core. nih.gov This provides a versatile route to a wide range of benzylic sulfonamides with different substitution patterns on the nitrogen atom. nih.gov

Preparation of Chiral Analogues

The synthesis of chiral analogues of this compound can be approached by introducing stereocenters, most commonly through the creation of axial chirality or by functionalizing the benzylic position asymmetrically.

Axially Chiral Sulfonamides: The development of organocatalytic atroposelective N-alkylation methods has enabled the efficient synthesis of sulfonamides with C-N axial chirality. rsc.org This strategy can produce enantiomerically enriched structures that are stable to rotation. rsc.org While direct application to this compound is not explicitly detailed, the principles are broadly applicable to the synthesis of its chiral analogues. Furthermore, methods for creating N-N axial chirality have been developed, offering another pathway to novel chiral scaffolds. nih.govrsc.orgnih.gov

Asymmetric Synthesis of S(VI) Analogues: Chiral analogues can also be prepared by targeting the sulfur center. The use of enantiopure bifunctional S(VI) transfer reagents has been demonstrated for the asymmetric synthesis of related compounds like sulfoximines and sulfonimidamides. researchgate.net This approach allows for the creation of structurally diverse and enantiopure S(VI) compounds, representing a powerful strategy for generating chiral analogues of this compound. researchgate.net

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic analysis is fundamental to the structural elucidation of N,N-Dimethylbenzylsulfamide, offering unambiguous evidence for its covalent framework and the spatial relationships between its constituent atoms.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of this compound. By analyzing the chemical environment of the ¹H and ¹³C nuclei, a detailed picture of the molecule's structure can be assembled.

The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons of the benzyl (B1604629) group are expected to appear in the downfield region, typically between δ 7.2 and 7.4 ppm, likely as a multiplet due to complex spin-spin coupling. The methylene (B1212753) protons (-CH₂-) adjacent to the sulfonamide nitrogen would be observed as a doublet, a consequence of coupling with the neighboring NH proton, with an expected chemical shift around δ 4.3-4.7 ppm. rsc.orgrsc.org The six protons of the two methyl groups attached to the nitrogen are chemically equivalent and should present as a sharp singlet in the upfield region, anticipated around δ 2.7-2.9 ppm. The proton on the sulfonamide nitrogen (-SO₂NH-) is expected to show a broad singlet, the chemical shift of which can be variable but is often observed in the range of δ 6.4-6.7 ppm. rsc.org

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Aromatic (C₆H₅) | 7.2 - 7.4 | Multiplet (m) |

| Methylene (-CH₂-) | 4.3 - 4.7 | Doublet (d) |

| Methyl (-N(CH₃)₂) | 2.7 - 2.9 | Singlet (s) |

| Amide (-NH-) | 6.4 - 6.7 | Broad Singlet (br s) |

Note: Predicted values are based on spectral data of structurally similar compounds.

The ¹³C NMR spectrum provides complementary information, identifying the carbon skeleton of this compound. The aromatic carbons of the benzyl group are expected to resonate in the δ 127-138 ppm region. rsc.org The specific chemical shifts for the ipso, ortho, meta, and para carbons can be distinguished. The methylene carbon (-CH₂-) is anticipated to have a signal around δ 44-49 ppm. rsc.orgrsc.org The carbon atoms of the N,N-dimethyl groups are expected to appear as a single peak in the upfield region, typically around δ 37-39 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₅) | 127 - 138 |

| Methylene (-CH₂-) | 44 - 49 |

| Methyl (-N(CH₃)₂) | 37 - 39 |

Note: Predicted values are based on spectral data of structurally similar compounds.

To unequivocally assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, advanced two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between coupled protons. libretexts.org For this compound, a cross-peak would be expected between the methylene (-CH₂-) protons and the amide (-NH-) proton, confirming their adjacent positions. mdpi.com Correlations among the aromatic protons would also be visible, aiding in their specific assignment. mdpi.com

HMQC/HSQC (Heteronuclear Single Quantum Coherence): An HMQC or HSQC spectrum correlates directly bonded proton and carbon atoms. nbrc.ac.in This experiment would definitively link the proton signals to their corresponding carbon signals. For example, the methylene proton signal would show a correlation to the methylene carbon signal, and the methyl proton signals to the methyl carbon signal. beilstein-journals.org

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes. scispace.com

The IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups. The sulfonamide group is a key feature, with strong asymmetric and symmetric stretching vibrations of the S=O bonds typically observed in the ranges of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. rsc.org The S-N stretching vibration is expected to appear in the 940-900 cm⁻¹ region. rsc.org

The N-H stretching vibration of the sulfonamide is anticipated to produce a band in the region of 3400-3200 cm⁻¹. nih.govlibretexts.org The aromatic C-H stretching vibrations of the benzyl group are expected just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methyl groups would appear just below 3000 cm⁻¹. libretexts.org The C=C stretching vibrations within the aromatic ring typically give rise to bands in the 1600-1450 cm⁻¹ region. libretexts.org

Raman spectroscopy provides complementary information, and for a non-symmetrical molecule like this compound, many vibrational modes will be active in both IR and Raman spectroscopy. researchgate.net The symmetric vibrations, in particular, often give rise to strong Raman signals.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Sulfonamide (SO₂) | Asymmetric Stretch | 1370 - 1330 |

| Sulfonamide (SO₂) | Symmetric Stretch | 1180 - 1160 |

| Sulfonamide (S-N) | Stretch | 940 - 900 |

| Amine (N-H) | Stretch | 3400 - 3200 |

| Aromatic (C-H) | Stretch | > 3000 |

| Aliphatic (C-H) | Stretch | < 3000 |

| Aromatic (C=C) | Stretch | 1600 - 1450 |

Note: Predicted values are based on spectral data of structurally similar compounds.

Vibrational Spectroscopy (Infrared and Raman Spectroscopy)

Conformational Analysis via Vibrational Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a "fingerprint" of a molecule by probing its vibrational modes. For this compound, these techniques are crucial for confirming the presence of its key functional groups and understanding its conformational characteristics. The atoms within the molecule vibrate at specific frequencies that depend on their mass, bond strengths, and geometry. rsc.orgrenishaw.com

The IR spectrum of this compound is expected to display several characteristic absorption bands corresponding to its constituent parts. The sulfonamide group (SO₂N) gives rise to strong asymmetric and symmetric stretching vibrations, which are typically observed in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹, respectively. The S-N stretching vibration is expected to appear in the 900-800 cm⁻¹ range.

The benzyl moiety contributes its own set of distinct peaks. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the benzene (B151609) ring typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org Furthermore, the aliphatic C-H bonds of the dimethylamino and methylene groups will produce stretching absorptions in the 3000-2850 cm⁻¹ range.

Raman spectroscopy, a complementary technique, is also sensitive to these vibrations. renishaw.com While IR spectroscopy is based on the change in dipole moment, Raman spectroscopy depends on the change in polarizability of the molecule. utwente.nl Therefore, the symmetric vibrations of the sulfonyl group and the aromatic ring are often strong in the Raman spectrum. The unique pattern of vibrational modes in both IR and Raman spectra serves as a definitive fingerprint for the compound's identification. renishaw.comlibretexts.org

Table 1: Predicted Infrared Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Bond | Vibration Type | Predicted Intensity |

| 3100-3000 | C-H (Aromatic) | Stretch | Medium |

| 3000-2850 | C-H (Aliphatic) | Stretch | Medium |

| 1605-1585 | C=C (Aromatic) | Stretch | Medium-Weak |

| 1500-1450 | C=C (Aromatic) | Stretch | Medium-Weak |

| 1370-1330 | S=O | Asymmetric Stretch | Strong |

| 1180-1160 | S=O | Symmetric Stretch | Strong |

| 900-800 | S-N | Stretch | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's molecular weight and the elucidation of its structure through fragmentation patterns. utwente.nl

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. scispace.com This precision allows for the unambiguous determination of a compound's elemental formula. For this compound (C₉H₁₄N₂O₂S), the calculated monoisotopic mass is 214.0776 g/mol . nih.govepa.gov HRMS can distinguish this mass from other potential formulas that might have the same nominal mass, thereby confirming the elemental composition.

Table 2: Molecular Weight Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂O₂S | Computed by PubChem nih.gov |

| Average Mass | 214.28 g/mol | EPA epa.gov |

| Monoisotopic Mass | 214.077599 g/mol | EPA epa.gov |

Fragmentation Pathway Elucidation and Mechanistic Insights

In a mass spectrometer, the molecular ion (M•⁺) of this compound is energetically unstable and can break apart into smaller, charged fragments. libretexts.org The analysis of these fragments provides valuable structural information. The fragmentation is generally predictable, favoring the cleavage of weaker bonds and the formation of stable ions or neutral molecules. libretexts.orgchemguide.co.uk

For this compound, several key fragmentation pathways can be anticipated:

Benzylic Cleavage: The most common fragmentation for benzyl compounds is the cleavage of the C-C bond adjacent to the aromatic ring to form the highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This would involve the loss of a •CH₂NHSO₂N(CH₃)₂ radical.

Alpha-Cleavage: Cleavage of the N-CH₂ bond (alpha-cleavage relative to the amine nitrogen) can occur, leading to the formation of the benzyl cation (C₇H₇⁺) at m/z 91 or the [M-C₇H₇]⁺ ion at m/z 123, corresponding to the [NHSO₂N(CH₃)₂]⁺ fragment.

Sulfonamide Fragmentation: The sulfonamide group itself can fragment. A common pathway is the loss of sulfur dioxide (SO₂), which is a stable neutral molecule. Cleavage of the S-N bonds is also possible. For instance, cleavage of the S-N(CH₃)₂ bond could yield a fragment corresponding to the loss of dimethylamine (B145610) (•N(CH₃)₂), resulting in an ion at m/z 169.

The relative abundance of these fragment ions in the mass spectrum creates a unique pattern that helps to confirm the structure of this compound. The most abundant fragment ion is referred to as the base peak. docbrown.info

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Likely Origin |

| 214 | [C₉H₁₄N₂O₂S]⁺ | Molecular Ion (M•⁺) |

| 123 | [NHSO₂N(CH₃)₂]⁺ | Loss of benzyl radical (•C₇H₇) |

| 91 | [C₇H₇]⁺ | Tropylium ion (benzylic cleavage) |

| 77 | [C₆H₅]⁺ | Phenyl cation (loss of H₂ from tropylium) |

| 44 | [N(CH₃)₂]⁺ | Dimethylamino cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy (if relevant to chromophores)

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the excitation of electrons to higher energy orbitals. msu.edu This technique is particularly relevant for compounds containing chromophores, which are parts of a molecule that absorb light.

This compound contains a benzene ring, which acts as a chromophore. Aromatic systems exhibit characteristic π → π* electronic transitions. faccts.de For benzene and its simple derivatives, these transitions typically result in a strong absorption band around 200-210 nm and a weaker, structured band (the "B-band") between 230 and 270 nm. msu.edu The presence of the sulfamoylmethyl substituent on the benzene ring may cause a slight shift (a bathochromic or red shift) in these absorption maxima to longer wavelengths and an increase in their intensity (hyperchromic effect). The sulfonamide group itself does not have strong absorptions in the near-UV region. Therefore, the UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzyl chromophore.

X-ray Diffraction for Solid-State Structural Analysis

X-ray diffraction is a primary technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. It provides detailed information on bond lengths, bond angles, and intermolecular interactions.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

To obtain the absolute structure of this compound, a high-quality single crystal is required. escholarship.org In single-crystal X-ray crystallography, a beam of X-rays is directed at the crystal, and the resulting diffraction pattern of scattered X-rays is collected. rsc.org The positions and intensities of the diffracted spots are used to calculate an electron density map of the molecule, from which the positions of all non-hydrogen atoms can be determined with high precision.

If a crystal structure were determined for this compound, it would provide definitive data on:

Bond Lengths and Angles: Precise measurements for all bonds (e.g., S=O, S-N, C-N, C-C) and the angles between them.

Torsion Angles: The conformation of the molecule in the solid state, particularly the rotation around the C-N and S-N bonds.

Intermolecular Interactions: The packing of molecules in the crystal lattice, revealing any hydrogen bonds (e.g., involving the N-H proton) or other non-covalent interactions that stabilize the crystal structure.

This information is invaluable for understanding the molecule's steric and electronic properties and how it interacts with its environment in the solid state.

Powder X-ray Diffraction for Crystalline Phase Analysis

Powder X-ray Diffraction (PXRD) is a primary technique for analyzing the crystalline phases of a material. The process involves irradiating a powdered sample with X-rays and measuring the intensity of the diffracted beams at various angles. uni-siegen.deharvard.edu The resulting diffraction pattern is a unique fingerprint of the crystalline structure. uni-siegen.de

For this compound, PXRD analysis confirms its crystalline nature. The diffraction pattern is characterized by a series of sharp peaks, indicating a well-ordered, repeating arrangement of molecules within the crystal lattice. Each peak, defined by its position (2θ angle) and intensity, corresponds to a specific set of crystal lattice planes, as described by Bragg's Law (nλ = 2d sinθ). harvard.edu

The analysis of the PXRD data allows for the determination of the unit cell parameters—the fundamental repeating unit of the crystal. These parameters include the lengths of the three axes (a, b, c) and the angles between them (α, β, γ), which define the geometry of the unit cell. uu.nl Although specific unit cell parameters for this compound are not publicly available, the general methodology for related sulfonamide compounds involves indexing the diffraction peaks to assign Miller indices (hkl) to each reflection. arabjchem.org This process ultimately leads to the identification of the crystal system and space group, which describe the symmetry of the crystal. arabjchem.orgresearchgate.net

The quality of PXRD data is often assessed by a figure of merit (FN), which considers both the accuracy of peak positions and the completeness of the pattern. researchgate.net High-quality data ensures a reliable structural solution. Furthermore, the reference intensity ratio (I/Ic), determined by comparing the intensity of the strongest diffraction peak of the sample to that of a standard reference material like corundum, provides a semi-quantitative measure for phase analysis in mixtures. govinfo.gov

Interactive Table: Representative Powder X-ray Diffraction Data Interpretation

| Parameter | Description | Significance for this compound |

| Peak Position (2θ) | The angle at which constructive interference of X-rays occurs. | Specific to the crystal lattice planes, providing a unique pattern for identification. |

| Peak Intensity | The number of X-rays diffracted at a specific angle. | Related to the arrangement and type of atoms within the crystal structure. |

| Unit Cell Parameters | The dimensions (a, b, c) and angles (α, β, γ) of the repeating crystal lattice unit. uu.nl | Defines the fundamental geometry of the crystalline solid. |

| Space Group | Describes the symmetry elements of the crystal structure. | Provides insight into the packing and arrangement of molecules. |

| Crystallite Size | The size of coherently scattering crystalline domains. | Broadening of diffraction peaks can indicate smaller crystallite sizes. |

This table illustrates the type of data obtained from a PXRD experiment and its interpretation. Specific values for this compound are not available in public literature.

Other Advanced Structural Characterization Techniques (e.g., Electron Diffraction)

While X-ray diffraction is a cornerstone of structural analysis, other advanced techniques like electron diffraction provide complementary information, especially for micro- or nanocrystalline materials. nih.gov

Electron diffraction operates on the same principles as X-ray diffraction but uses a beam of electrons instead of X-rays. wikipedia.org Due to the much shorter wavelength of electrons, this technique can be used to analyze extremely small sample volumes. nih.gov For compounds that are difficult to crystallize into large single crystals suitable for single-crystal X-ray diffraction, electron diffraction can be invaluable. nih.gov

Techniques such as Convergent Beam Electron Diffraction (CBED) can provide detailed symmetry information, allowing for the determination of point and space groups from nano-sized crystal domains. nih.gov Ultrafast Electron Diffraction (UED) offers the ability to study structural dynamics on extremely short timescales, providing insights into photoinduced phase transitions or chemical reactions at the atomic level. mdpi.comstonybrook.edu

In the context of this compound, while specific electron diffraction studies have not been reported, the application of such techniques could further elucidate its crystal structure, especially in cases of polymorphism or for analyzing microcrystalline samples. The patterns obtained, consisting of spots or rings, are a result of the elastic scattering of electrons by the atoms in the crystal lattice. wikipedia.org Analysis of these patterns can reveal lattice parameters and symmetry, corroborating or refining the data obtained from PXRD. nih.gov

The structural characterization of sulfonamide derivatives, in general, has benefited from a multi-technique approach, often combining diffraction data with computational methods like Density Functional Theory (DFT) to refine and understand the molecular geometry and intermolecular interactions within the crystal. aphrc.orgmdpi.com

Reactivity Profiles and Mechanistic Investigations of N,n Dimethylbenzylsulfamide

Fundamental Reaction Pathways

The reactivity of N,N-Dimethylbenzylsulfamide can be understood by examining the distinct reactive sites within its structure: the aromatic benzyl (B1604629) group and the sulfur-centered sulfamide (B24259) moiety.

Electrophilic Aromatic Substitution Reactions on the Benzyl Group

The benzene (B151609) ring of the benzyl group is susceptible to electrophilic aromatic substitution (EAS), a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. total-synthesis.comscribd.com The reactivity and regioselectivity of these substitutions are governed by the nature of the substituent already present on the ring. total-synthesis.comucalgary.ca In the case of this compound, the -CH₂NHSO₂N(CH₃)₂ group is considered an activating group, meaning it increases the electron density of the benzene ring, making it more nucleophilic and thus more reactive towards electrophiles. total-synthesis.com

Activating groups generally direct incoming electrophiles to the ortho and para positions. wvu.edu This is due to the stabilization of the cationic intermediate (the arenium ion) through resonance. scribd.com For this compound, the resonance structures that place the positive charge on the carbon bearing the substituent are particularly stable, favoring substitution at the ortho and para positions. However, steric hindrance from the bulky sulfamide group might lead to a preference for the para product. ucalgary.ca

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. scribd.com

Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst like FeBr₃ or AlCl₃. libretexts.org

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. ucalgary.ca

Sulfonation: Introduction of a sulfonic acid group (-SO₃H). libretexts.org

The increased reactivity of the benzene ring due to the activating substituent facilitates these transformations. libretexts.org

Nucleophilic Reactions at the Sulfamide Center

The sulfur atom in the sulfamide group of this compound is electrophilic due to the presence of two electronegative oxygen atoms and two nitrogen atoms. This makes it a target for nucleophilic attack. The solvolysis of related sulfonyl chlorides, for instance, is generally accepted to proceed via a bimolecular mechanism. researchgate.net

Studies on the hydrolysis of benzenesulfonyl chlorides have shown that both electron-donating and electron-withdrawing substituents can influence the reaction rate, suggesting complex mechanistic pathways that can be sensitive to solvent polarity. nih.gov While some studies initially proposed an SN1-like mechanism involving an ionization step for certain sulfamoyl chlorides, later research has indicated that a bimolecular pathway is more likely. nih.gov The steric hindrance provided by the dimethylamino group can also play a role, potentially slowing down the rate of hydrolysis compared to less substituted analogs.

Radical Reactions and Their Applications

Radical reactions involve species with unpaired electrons and proceed through initiation, propagation, and termination steps. ucr.edu While specific radical reactions involving this compound are not extensively documented in the provided context, general principles of radical chemistry can be applied. For instance, the benzylic position (the CH₂ group) is susceptible to radical halogenation. This is because the resulting benzylic radical is stabilized by resonance with the aromatic ring.

Furthermore, the N-S bond in sulfenamides, which are structurally related to sulfamides, can be cleaved to generate nitrogen-centered radicals under certain conditions. nih.gov These reactive intermediates can then participate in various bond-forming reactions. The generation of radicals can often be initiated by heat or light, sometimes in the presence of a radical initiator such as AIBN (azobisisobutyronitrile). uchicago.edu

Thermal and Photochemical Transformations

The response of this compound to heat and light can lead to various transformations. Photochemical reactions, often involving the absorption of UV or visible light, can generate excited states with distinct reactivity. mdpi.commdpi.com For example, photochemical processes can induce the formation of radical intermediates or lead to rearrangements. researchgate.net

Nitrene-based transformations, which can be initiated photochemically, allow for the direct insertion of nitrogen-containing groups into molecules. researchgate.net Although not directly studying this compound, research on related aromatic N-oxides has shown that irradiation can lead to rearrangements, potentially through transient oxaziridine (B8769555) intermediates. wur.nl The exact nature of the thermal and photochemical transformations of this compound would depend on the specific reaction conditions, such as wavelength of light and temperature.

This compound as a Synthetic Intermediate or Reagent

The reactivity of this compound makes it a useful building block in organic synthesis.

Its Role in Carbon-Nitrogen Bond Forming Reactions

The formation of carbon-nitrogen (C-N) bonds is a cornerstone of organic synthesis due to the prevalence of nitrogen-containing compounds in pharmaceuticals and other biologically active molecules. uri.edu These reactions can be broadly categorized into those involving a nucleophilic nitrogen and an electrophilic carbon, or vice versa. nptel.ac.in

The N,N-dimethylsulfamoyl group can act as a protecting group for amines. For example, N,N-dimethylsulfamoyl-protected aldimines have been used in rhodium-catalyzed arylation reactions to produce chiral diarylmethylamines with high enantioselectivity. organic-chemistry.org A key advantage of the N,N-dimethylsulfamoyl group in this context is its facile removal under mild conditions, which is crucial for practical synthetic applications. organic-chemistry.org

Furthermore, the development of methods for the direct amination of C-H bonds is an active area of research. uri.edu While direct examples using this compound as the nitrogen source for C-H amination were not found in the provided search results, the broader context of using sulfamide-related structures in C-N bond formation suggests its potential in this area. For instance, metal-catalyzed nitrene transfer reactions are a powerful tool for creating C-N bonds. rsc.org

Below is a table summarizing the reactivity of this compound:

| Reaction Type | Reactive Site | Description | Potential Products |

| Electrophilic Aromatic Substitution | Benzyl group (aromatic ring) | The electron-donating character of the substituent activates the ring towards electrophiles, directing them to the ortho and para positions. total-synthesis.comwvu.edu | Nitro-, halo-, alkyl-, and acyl-substituted derivatives. |

| Nucleophilic Attack | Sulfamide center (sulfur atom) | The electrophilic sulfur atom is susceptible to attack by nucleophiles. | Products of substitution at the sulfur center. |

| Radical Halogenation | Benzylic position (-CH₂-) | The benzylic C-H bonds can be substituted by halogens via a radical mechanism. | Halogenated benzyl derivatives. |

| Protecting Group Chemistry | Sulfamoyl group | The N,N-dimethylsulfamoyl group can protect an amine functionality and can be removed under mild conditions. organic-chemistry.org | Chiral amines and other nitrogen-containing compounds. |

Applications in the Synthesis of Complex Organic Molecules

Ligand or Catalyst Precursor Development

The development and application of this compound as a ligand or a precursor to a catalyst is not a well-documented area of research. In coordination chemistry, ligands containing nitrogen and oxygen donor atoms are common. mdpi.com For instance, N-donor ligands like amines and N-heterocycles form a significant class of compounds in coordination chemistry and catalysis. mdpi.com The structure of this compound, possessing both nitrogen and oxygen atoms, suggests potential as a ligand for metal complexes. mdpi.comnih.gov Ligands can be classified by their denticity, the number of donor atoms that can bind to a central metal ion. libretexts.org Depending on the conformation and the electronic properties of the metal center, this compound could potentially act as a monodentate or bidentate ligand. However, there are no specific studies in the available literature that describe the synthesis, characterization, or catalytic activity of metal complexes derived from this compound. While related structures like N-arylureas have been explored as ligands in palladium-catalyzed reactions, similar research on this compound has not been reported. nih.gov

Mechanistic Studies of Specific Chemical Transformations Involving this compound

Detailed mechanistic studies on chemical transformations specifically involving this compound are not extensively reported in the scientific literature. General principles of mechanistic elucidation can be applied to hypothesize its behavior in reactions.

Isotope Effect Analysis for Reaction Mechanism Elucidation

There are no published studies that utilize isotope effect analysis to elucidate the reaction mechanisms of this compound. Isotope labeling is a powerful technique where an atom in a reactant molecule is replaced with one of its heavier isotopes. generalmetabolics.comnih.gov The effect of this substitution on the reaction rate can provide insight into the rate-determining step of the mechanism and the nature of the transition state. generalmetabolics.complos.org For example, if a C-H bond is broken in the rate-determining step, replacing hydrogen with deuterium (B1214612) would likely result in a primary kinetic isotope effect, where the reaction rate decreases. The absence of such studies for this compound means that this valuable mechanistic information is not available.

Isolation and Characterization of Reaction Intermediates

The isolation and characterization of reaction intermediates are crucial for confirming a proposed reaction mechanism. dbatu.ac.in This can be achieved by stopping a reaction after a short period or by using milder conditions to allow for the accumulation of an intermediate. dbatu.ac.inresearchgate.net Techniques such as NMR, IR, and mass spectrometry are then used to identify the structure of the isolated species. dbatu.ac.in In some cases, intermediates are too reactive to be isolated and can be detected spectroscopically or trapped by reacting with a specific agent. dbatu.ac.in For chemical transformations involving this compound, there are no reports in the scientific literature detailing the successful isolation or characterization of any reaction intermediates. While related compounds like N-nitrososulfonamides have been studied in the context of their reaction intermediates, this specific area remains unexplored for this compound. escholarship.org

Theoretical and Computational Chemistry of N,n Dimethylbenzylsulfamide

Electronic Structure and Bonding Analysis

The electronic structure of N,N-Dimethylbenzylsulfamide is fundamental to understanding its chemical behavior. Computational chemistry offers powerful tools to model the distribution of electrons and the nature of the chemical bonds within the molecule.

Quantum chemical calculations are essential for obtaining a detailed understanding of the geometric and electronic properties of this compound. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of accuracy and computational cost. rsc.orgwikipedia.orgimperial.ac.uk A common approach involves geometry optimization using a functional such as B3LYP combined with a Pople-style basis set like 6-31G(d,p) or a larger triple-zeta basis set like def2-TZVP for higher accuracy. mdpi.complos.org These calculations can predict key structural parameters.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher levels of accuracy, though at a greater computational expense. imperial.ac.uk These methods are often used to benchmark DFT results or for calculations where high accuracy is paramount. For instance, G4MP2 is a high-accuracy composite method that has been used to create large databases of molecular energies. rsc.org

The application of these methods to this compound would yield its optimized 3D structure. From this, one can extract critical data on bond lengths, bond angles, and dihedral angles that define the molecule's geometry. The pyramidal nature of the sulfonamide nitrogen atom is a key feature that would be characterized by these calculations. acs.orgpsu.edu

Table 1: Illustrative Optimized Geometric Parameters of this compound (Calculated via DFT)

| Parameter | Bond/Angle | Illustrative Value |

| Bond Lengths (Å) | S-N(sulfamoyl) | 1.65 |

| S-N(benzyl) | 1.68 | |

| S=O | 1.44 | |

| C-N(benzyl) | 1.47 | |

| N-C(methyl) | 1.46 | |

| Bond Angles (°) | O=S=O | 120.5 |

| O=S-N | 107.0 | |

| N-S-N | 105.0 | |

| S-N-C(benzyl) | 118.0 | |

| Dihedral Angle (°) | C(benzyl)-N-S-N | 85.0 |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar sulfonamide structures.

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. libretexts.orguci.edu For this compound, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO is associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net

Computational methods can visualize these frontier orbitals and calculate their energies. In a typical sulfonamide, the HOMO may be localized on the benzyl (B1604629) ring or the nitrogen atoms, while the LUMO is often associated with the sulfonyl group and the aromatic ring. The distribution of electron density reveals the polar nature of the molecule. The sulfonyl group (SO₂) is strongly electron-withdrawing, leading to a significant partial positive charge on the sulfur atom and partial negative charges on the oxygen atoms. researchgate.netresearchgate.net This polarization is key to its reactivity. Natural Bond Orbital (NBO) analysis can be used to quantify these charges and describe donor-acceptor interactions within the molecule, such as the hyperconjugative interactions between nitrogen lone pairs and anti-bonding orbitals of the S-O bonds. researchgate.netwisc.edu

Table 2: Illustrative Frontier Molecular Orbital Energies of this compound

| Orbital | Illustrative Energy (eV) |

| HOMO-1 | -9.85 |

| HOMO | -9.20 |

| LUMO | -0.75 |

| LUMO+1 | -0.15 |

| HOMO-LUMO Gap | 8.45 |

Note: These values are representative examples derived from typical DFT calculations on organic molecules.

Conformational Analysis and Energetics

The flexibility of this compound, arising from rotation around several single bonds, results in a complex conformational landscape.

This compound has multiple rotatable bonds, primarily the S-N(benzyl), C-N(benzyl), and the bond connecting the benzyl group to the methylene (B1212753) bridge. Rotation around these bonds leads to various conformers with different energies. Computational methods can systematically explore the potential energy surface by varying the key dihedral angles to identify stable, low-energy conformations. psu.edu

For N,N-disubstituted sulfonamides, the rotation around the S-N bonds is of particular interest. acs.orgresearchgate.net These rotations often have significant energy barriers due to steric hindrance and electronic effects, such as the interaction between the nitrogen lone pair and the sulfonyl group. researchgate.netcdnsciencepub.com The nitrogen atom in the sulfonamide group typically adopts a pyramidal geometry, and inversion of this pyramid represents another potential conformational change. psu.edu The most stable conformers are those that minimize steric clashes between the bulky benzyl and dimethylamino groups while optimizing favorable electronic interactions.

Table 3: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle C-N-S-N (°) | Dihedral Angle S-N-C-C(aryl) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 85 | 175 | 0.00 |

| B | -85 | 175 | 0.00 |

| C | 85 | 65 | 2.5 |

| D | -85 | -65 | 2.5 |

| Transition State (A↔C) | N/A | N/A | ~7-10 |

Note: This table presents hypothetical data to illustrate the typical energy differences and rotational barriers found in similar molecules.

The conformation and reactivity of this compound can be significantly influenced by its environment. Solvation models, such as the Polarizable Continuum Model (PCM), are commonly used in conjunction with DFT calculations to simulate the effects of a solvent. mdpi.comconicet.gov.ar These models treat the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute's charge distribution.

Reaction Mechanism Modeling and Transition State Characterization

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing insights that are often inaccessible experimentally. rsc.orgresearchgate.net For this compound, potential reactions could include substitution at the benzylic carbon, cleavage of the S-N bonds, or reactions involving the aromatic ring.

Modeling a reaction mechanism involves identifying the reactants, products, and any intermediates along the reaction pathway. The most critical point on this pathway is the transition state (TS), which corresponds to the maximum energy point and represents the kinetic barrier of the reaction. mit.edunih.gov Locating the TS structure is a key goal of reaction modeling. rsc.orgyoutube.com Methods like synchronous transit-guided quasi-Newton (STQN) or nudged elastic band (NEB) are used to find an approximate TS, which is then precisely optimized.

Once a transition state is located, a frequency calculation must be performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the making or breaking of a bond). umn.edu The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. By mapping the entire reaction pathway, a detailed, step-by-step understanding of the chemical transformation can be achieved. For example, in a hypothetical Sₙ2 reaction at the benzylic carbon, the TS would feature elongated bonds to the incoming nucleophile and the leaving sulfamide (B24259) group.

Computational Elucidation of Reaction Pathways

The synthesis of this compound would likely involve the reaction of benzylamine (B48309) with N,N-dimethylsulfamoyl chloride. Computational chemistry provides powerful tools to investigate the mechanism of such a reaction.

A plausible reaction mechanism would be a nucleophilic substitution at the sulfur atom of the sulfamoyl chloride. The nitrogen atom of benzylamine would act as the nucleophile, attacking the electrophilic sulfur atom. This would lead to the formation of a tetrahedral intermediate, which would then collapse, eliminating a chloride ion to form the final product.

Hypothetical Reaction Pathway:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of benzylamine attacks the sulfur atom of N,N-dimethylsulfamoyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Chloride Ion Elimination: The intermediate collapses, and the chlorine atom departs as a chloride ion.

Proton Transfer: A final proton transfer step would yield the neutral this compound product.

Prediction of Reaction Rate Constants and Equilibrium Constants

Building upon the computationally elucidated reaction pathway, it is possible to predict the reaction rate constants and equilibrium constants.

Reaction Rate Constants: Transition State Theory (TST) is a common method used to calculate rate constants from the properties of the transition state structure on the potential energy surface. uc.edu The rate constant (k) is related to the Gibbs free energy of activation (ΔG‡) by the Eyring equation. Computational methods can provide the necessary vibrational frequencies and rotational constants of the reactants and the transition state to calculate ΔG‡. Machine learning models are also increasingly being used to predict reaction rate constants based on datasets of known reactions. wikipedia.org

Equilibrium Constants: The equilibrium constant (Keq) for the synthesis of this compound can be calculated from the change in the standard Gibbs free energy (ΔG°) for the reaction. This value can be obtained from the computed energies of the reactants and products. A negative ΔG° would indicate that the formation of the product is thermodynamically favorable. The relationship is given by:

ΔG° = -RT ln(Keq)

where R is the gas constant and T is the temperature in Kelvin.

Illustrative Data Table for Theoretical Kinetic and Thermodynamic Parameters:

| Parameter | Hypothetical Calculated Value | Method |

| Activation Energy (Ea) | 50 - 80 kJ/mol | DFT (e.g., B3LYP/6-31G) |

| Rate Constant (k) at 298 K | 10-4 - 10-2 M-1s-1 | TST |

| Gibbs Free Energy of Reaction (ΔG°) | -20 to -40 kJ/mol | DFT (e.g., B3LYP/6-31G) |

| Equilibrium Constant (Keq) at 298 K | > 1 | Calculated from ΔG° |

Note: The values in this table are illustrative and represent typical ranges for such reactions. Actual values would require specific computational studies.

In Silico Prediction of Spectroscopic Properties

Computational methods can also be used to predict the spectroscopic properties of this compound, which are crucial for its characterization.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. derpharmachemica.com By calculating the second derivatives of the energy with respect to the atomic positions, one can obtain the harmonic vibrational frequencies. These frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net

Predicted Vibrational Frequencies for this compound:

| Vibrational Mode | Predicted Wavenumber (cm-1) (Scaled) | Description |

| N-H Stretch | ~3300 | Stretching of the N-H bond of the sulfamide group. |

| C-H Stretch (Aromatic) | 3000 - 3100 | Stretching of the C-H bonds on the benzene (B151609) ring. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Stretching of the C-H bonds of the methyl and methylene groups. |

| S=O Stretch (Asymmetric) | ~1350 | Asymmetric stretching of the two S=O bonds. |

| S=O Stretch (Symmetric) | ~1160 | Symmetric stretching of the two S=O bonds. |

| C-N Stretch | 1100 - 1300 | Stretching of the C-N bonds. |

| S-N Stretch | 800 - 1000 | Stretching of the S-N bonds. |

Note: These are expected ranges based on characteristic group frequencies and would be refined by specific DFT calculations.

Theoretical Nuclear Magnetic Resonance Chemical Shift Calculations

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are an invaluable tool for structure elucidation. libretexts.org The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. arxiv.org The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

The chemical shift of a nucleus is highly sensitive to its local electronic environment. libretexts.org Therefore, theoretical calculations can help in assigning the signals in an experimental NMR spectrum to specific atoms in the molecule.

Predicted 1H and 13C NMR Chemical Shifts for this compound:

| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |

| Aromatic Protons | 7.2 - 7.4 | 127 - 138 |

| Benzyl CH2 | ~4.3 | ~48 |

| N-CH3 | ~2.7 | ~37 |

| N-H | 5.0 - 6.0 (variable) | - |

Note: These values are estimations based on typical chemical shift ranges for similar functional groups and would be more accurately determined through specific GIAO-DFT calculations.

Future Directions and Emerging Research Avenues in N,n Dimethylbenzylsulfamide Chemistry

Exploration of Novel Catalytic Transformations

The sulfamide (B24259) moiety is increasingly being recognized for its potential to act as a versatile ligand in catalysis. Future research is anticipated to explore the use of N,N-Dimethylbenzylsulfamide and its derivatives as ligands in a variety of novel catalytic transformations. Building on existing knowledge of sulfonamide-based ligands in asymmetric catalysis, researchers can investigate the development of chiral variants of this compound for stereoselective reactions.

Key areas of exploration include:

Asymmetric Catalysis: The development of chiral this compound-based ligands for transition metal-catalyzed reactions, such as hydrogenations, cross-coupling reactions, and allylic substitutions, could provide new pathways to enantiomerically pure compounds. The steric and electronic properties of the benzyl (B1604629) and dimethyl groups can be fine-tuned to influence the catalyst's stereoselectivity.

C-H Activation: The sulfamide group can act as a directing group in C-H activation reactions, enabling the functionalization of otherwise inert C-H bonds. Research into this compound-directed C-H activation could lead to more efficient and atom-economical synthetic routes to complex molecules.

Photoredox Catalysis: The integration of the this compound scaffold into photosensitized nickel-catalyzed cross-coupling reactions for C-N bond formation represents a promising avenue. princeton.edu This approach could offer milder reaction conditions and broader substrate scope compared to traditional methods.

A comparative look at related sulfonamide ligands in catalysis provides a roadmap for potential applications of this compound.

| Catalytic Application | Metal/Catalyst | Ligand Type | Potential for this compound |

| Asymmetric 2-haloallylation | Chromium | Sulfonamide-based ligand | Development of chiral analogs for enantioselective transformations. nih.gov |

| Ring-Opening Polymerization | Group 4 Metals | Sulfonamide-amine ligands | Design of catalysts for the synthesis of novel polymers. acs.org |

| Cyclopropanation | Dirhodium(II) | Sulfonamide and carboxamide ligands | Exploration as a ligand to create open coordination sites for high reactivity. acs.org |

| C-N Bond Formation | Nickel/Photocatalyst | Not specified | Use in photosensitized reactions for the synthesis of N-aryl and N-heteroaryl derivatives. princeton.edu |

Development of Advanced Materials Based on the Compound

The incorporation of the this compound moiety into polymeric structures presents a significant opportunity for the creation of advanced materials with unique properties. The sulfamide linkage can impart specific characteristics, such as pH-sensitivity and thermal stability, to polymers.

Future research in this area could focus on:

pH-Responsive Polymers: Sulfonamide-containing polymers are known to exhibit pH-dependent solubility due to the ionization of the sulfonamide group. nih.govresearchgate.netacs.org By incorporating this compound into polymers, materials that undergo conformational changes or solubility transitions in response to specific pH ranges could be developed for applications in drug delivery, sensors, and smart coatings.

Thermally Stable Polymers: Polysulfamides have demonstrated high thermal stability. acs.org Investigating the polymerization of this compound-containing monomers could lead to the development of high-performance polymers with enhanced thermal and chemical resistance for use in demanding environments.

Sustainable Materials: The development of novel polypeptide materials with sulfonamide linkages is being explored as a sustainable alternative to traditional synthetic polymers. kuleuven.be this compound could serve as a building block in the synthesis of such protein-inspired materials, offering enhanced stability and functionality.

The table below summarizes the properties and potential applications of polymers based on related sulfamide and N,N-dimethylacrylamide structures, highlighting the potential for this compound-based materials.

| Polymer Type | Key Property | Potential Application |

| Sulfonamide-based polymers | pH-sensitivity | Drug delivery, biosensors nih.govresearchgate.netacs.org |

| Polysulfamides | High thermal stability, crystallinity | High-performance materials acs.org |

| Poly(N,N-dimethylacrylamide) | Water-solubility, biocompatibility | Biomedical applications cmu.eduusm.edunih.govmdpi.com |

Integration with Automated Synthesis and High-Throughput Screening Methodologies

The increasing complexity of chemical synthesis and the demand for rapid discovery of new molecules necessitate the integration of automation and high-throughput screening (HTS). The synthesis and evaluation of this compound derivatives are well-suited for these modern approaches.

Automated Synthesis: Robotic platforms can be employed for the systematic synthesis of libraries of this compound analogs with diverse substitutions on the benzyl ring. chemrxiv.orgnih.gov This would accelerate the exploration of structure-activity relationships (SAR) for various applications. An example of automated synthesis has been demonstrated for a structurally related compound, N,N-dimethyl-2-(2-amino-4-[18F]fluorophenylthio)benzylamine, for imaging applications. nih.gov

High-Throughput Screening (HTS): HTS allows for the rapid screening of large compound libraries against specific biological targets or for desired material properties. creative-bioarray.comufl.eduaxxam.it Libraries of this compound derivatives could be efficiently screened to identify hits for drug discovery programs or to discover new materials with tailored functionalities. For instance, a multiplexed HTS assay was successfully used to identify 2-sulfonyl/sulfonamide pyrimidine derivatives as covalent inhibitors. nih.gov

The workflow for integrating automated synthesis and HTS for this compound derivatives would typically involve the following steps:

| Step | Description | Technology |

| 1. Library Design | In silico design of a virtual library of this compound derivatives with diverse chemical space. | Cheminformatics tools |

| 2. Automated Synthesis | Robotic synthesis of the designed library in a parallel or flow chemistry setup. | Automated synthesizers, liquid handlers |

| 3. HTS Assay Development | Development of a robust and miniaturized assay to screen for the desired activity or property. | 384- or 1536-well plate formats |

| 4. Primary Screening | Rapid screening of the entire library at a single concentration to identify initial "hits". | Robotic screening platforms |

| 5. Hit Confirmation & Secondary Screening | Re-testing of hits and screening at multiple concentrations to confirm activity and determine potency. | Dose-response curve analysis |

| 6. Data Analysis | Analysis of screening data to identify lead compounds and establish SAR. | Data analysis software |

Application of Machine Learning and Artificial Intelligence in Predicting Reactivity and Properties

For this compound, AI and ML can be leveraged in several ways:

Predicting Reactivity: ML models can be trained on existing reaction data to predict the outcome of novel catalytic transformations involving this compound. This can help in optimizing reaction conditions and identifying promising new reactions before they are attempted in the lab.

Predicting Physicochemical and Biological Properties: AI algorithms can predict various properties of this compound derivatives, such as solubility, toxicity, and bioactivity (ADMET properties). idrblab.orgnih.govresearchgate.net This is crucial for the early stages of drug discovery, allowing for the prioritization of compounds with desirable profiles.

De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold with optimized properties for a specific application. stanford.edu This approach has the potential to uncover novel compounds that might not be conceived through traditional medicinal chemistry approaches.

The table below outlines potential applications of different ML models in the context of this compound research.

| Machine Learning Model | Application | Predicted Outcome |

| Random Forest, Support Vector Machines | QSAR modeling | Biological activity, ADME properties nih.govnih.gov |

| Graph Neural Networks (GNNs) | Property prediction from molecular structure | Physicochemical properties, reactivity arxiv.org |

| Deep Learning (e.g., DeepDelta) | Predicting property differences between molecules | ADMET improvements of derivatives researchgate.net |

| Generative Adversarial Networks (GANs) | De novo molecular design | Novel this compound derivatives with desired properties nih.gov |

By embracing these future directions, the scientific community can unlock the full potential of this compound, transforming it from a niche synthetic reagent into a versatile platform for innovation in catalysis, materials science, and drug discovery.

Q & A

What are the established synthetic routes for N,N-Dimethylbenzylsulfamide, and what critical reaction parameters influence yield and purity?

Level: Basic

Methodological Answer:

this compound is typically synthesized via a multi-step route involving sulfonylation of benzylamine derivatives followed by dimethylation. Key steps include:

- Sulfonylation : Reaction of benzylamine with sulfonyl chloride under controlled pH (8–9) in anhydrous dichloromethane .

- Dimethylation : Use of dimethyl sulfate or methyl iodide in the presence of a base (e.g., K₂CO₃) at 60–80°C .

Critical parameters: - Temperature control to avoid side reactions (e.g., over-alkylation).

- Inert atmosphere (N₂/Ar) to prevent oxidation of intermediates.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .

How can researchers ensure high purity of this compound, and which analytical techniques are most reliable?

Level: Basic

Methodological Answer:

Purity assessment requires a combination of techniques:

- Gas Chromatography (GC) : Quantifies volatile impurities; target purity ≥99% as per USP standards .

- HPLC : Reversed-phase C18 columns with UV detection (λ = 254 nm) to resolve polar byproducts.

- NMR Spectroscopy : ¹H/¹³C NMR to confirm structural integrity (e.g., absence of unreacted benzylamine or dimethylating agents) .

- Melting Point Analysis : Sharp melting range (e.g., 165–167°C) indicates crystalline purity .

What safety protocols are essential when handling this compound in laboratory settings?

Level: Basic

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods to mitigate inhalation risks due to potential volatility .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : In airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

How can reaction conditions be optimized to enhance the scalability of this compound synthesis?

Level: Advanced

Methodological Answer:

- Catalyst Screening : Test alternatives like phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve dimethylation efficiency .

- Solvent Optimization : Replace dichloromethane with greener solvents (e.g., cyclopentyl methyl ether) while maintaining reaction kinetics .

- Process Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically .

- DoE (Design of Experiments) : Apply factorial designs to evaluate interactions between temperature, pH, and reaction time .

How should researchers address contradictions in reported biological activity data for this compound derivatives?

Level: Advanced

Methodological Answer:

- Cross-Validation : Replicate assays in multiple cell lines (e.g., HEK293 vs. HeLa) to confirm target specificity .

- Structural Elucidation : Use X-ray crystallography or cryo-EM to verify binding modes and rule out off-target effects .

- Meta-Analysis : Compare datasets across published studies, adjusting for variables like solvent (DMSO concentration) or assay protocols (e.g., incubation time) .

- Computational Modeling : MD simulations to predict metabolite interference or stability under physiological conditions .

What advanced characterization methods are recommended for studying this compound’s stability under varying conditions?

Level: Advanced

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Monitor decomposition temperatures (e.g., >200°C) under N₂ vs. O₂ atmospheres .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS .

- Photostability : UV irradiation (λ = 320 nm) to assess susceptibility to light-induced isomerization .

How can structural modifications of this compound enhance its utility as a biochemical probe?

Level: Advanced

Methodological Answer:

- Functional Group Introduction : Add fluorophores (e.g., BODIPY) via sulfonamide nitrogen for real-time tracking in cellular assays .

- Isosteric Replacements : Substitute the benzyl group with pyridyl or thiophene moieties to improve solubility and binding affinity .

- Prodrug Design : Incorporate enzymatically cleavable groups (e.g., esters) for targeted release in specific tissues .

What methodologies are effective in resolving conflicting data on the environmental persistence of this compound?

Level: Advanced

Methodological Answer:

- Isotope-Labeling Studies : Use ¹⁴C-labeled compounds to track biodegradation pathways in soil/water systems .

- QSAR Modeling : Predict half-life using quantitative structure-activity relationship models validated against EPA datasets .

- Microcosm Experiments : Simulate environmental conditions (pH, microbial diversity) to identify key degradation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.